

# The Oral Bioavailability and Absorption of Tasipimidine in Dogs: A Technical Guide

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## Compound of Interest

Compound Name: Tasipimidine

Cat. No.: B611168

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This technical guide provides an in-depth analysis of the oral bioavailability and absorption of **tasipimidine**, a potent and selective alpha-2A adrenoceptor agonist, in dogs. **Tasipimidine** is under investigation for the alleviation of situational anxiety and fear in canines. Understanding its pharmacokinetic profile is crucial for effective and safe therapeutic application.

## Quantitative Pharmacokinetic Data

The oral pharmacokinetic parameters of **tasipimidine** have been evaluated in dogs under various conditions. The data presented below is a summary of key findings from available studies.

### Table 1: Single Dose Oral Pharmacokinetics of Tasipimidine in Fasted and Fed Dogs

Parameter	Fasted State (30 µg/kg)	Fed State (Dose not specified)	Reference
Oral Bioavailability (F)	~60%	Not Reported	[1][2][3]
Maximum Plasma Concentration (C <sub>max</sub> )	~5 ng/mL	2.6 ng/mL	[1][4]
Time to Maximum Plasma Concentration (T <sub>max</sub> )	0.5 - 1.5 hours	0.7 - 6 hours	
Area Under the Curve (AUC)	Comparable to fed state	Comparable to fasted state	
Terminal Half-life (t <sub>1/2</sub> )	1.7 hours	Not Reported	

#### Key Observations:

- **Tasipimidine** exhibits moderate oral bioavailability in fasted dogs.
- The presence of food significantly delays the rate of absorption, as evidenced by a lower C<sub>max</sub> and a prolonged T<sub>max</sub>.
- Despite the delayed absorption, the total systemic exposure (AUC) to **tasipimidine** is comparable between fasted and fed states.
- Systemic exposure to **tasipimidine** increases in an approximately dose-proportional manner within the dose range of 10–100 µg/kg.
- No signs of drug accumulation have been observed after repeated administration.

## Table 2: Pharmacokinetic Parameters of Tasipimidine (30 µg/kg) Alone and in Combination with Clomipramine (1 mg/kg) in Dogs (Repeated Dosing)

Parameter	Tasipimidine Alone	Tasipimidine + Clomipramine	Reference
Cmax (ng/mL)	Geometric Mean (Range)	Geometric Mean (Range)	
5.3 (3.9 - 7.2)	7.0 (5.4 - 9.1)		
Tmax (h)	Median (Range)	Median (Range)	
0.75 (0.5 - 1.0)	0.75 (0.5 - 1.0)		
AUClast (h*ng/mL)	Geometric Mean (Range)	Geometric Mean (Range)	
12.3 (9.1 - 16.6)	17.5 (14.1 - 21.7)		

#### Key Observations:

- After repeated dosing, the co-administration of clomipramine with **tasipimidine** resulted in a statistically significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUClast) of **tasipimidine** compared to the administration of **tasipimidine** alone.
- The time to reach maximum plasma concentration (Tmax) was not affected by the co-administration of clomipramine.

## Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the data generation process.

### Pharmacokinetic Study in Fasted and Fed Dogs

- Study Design:** A pharmacokinetic study was conducted in dogs to evaluate the oral bioavailability and the effect of food on the absorption of **tasipimidine**.
- Animals:** Healthy laboratory dogs were used in the studies. Specific details on the breed, age, and weight were not consistently provided across all source documents.

- Dosing:
  - Fasted State: Dogs were fasted overnight prior to the oral administration of **tasipimidine** solution at a dose of 30 µg/kg.
  - Fed State: Dogs were fed a standard meal at the time of dosing.
  - Intravenous Administration: For the determination of absolute bioavailability, a 10 µg/kg intravenous bolus dose was administered.
- Sample Collection: Blood samples were collected from the dogs at predetermined time points following drug administration to characterize the plasma concentration-time profile. The exact sampling schedule was not detailed in the provided documents.
- Analytical Method: Plasma concentrations of **tasipimidine** were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard for such bioanalytical studies, although not explicitly stated in the search results.
- Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the pharmacokinetic parameters including C<sub>max</sub>, T<sub>max</sub>, AUC, t<sub>1/2</sub>, and oral bioavailability (F).

## Drug-Drug Interaction Study with Clomipramine

- Study Design: A three-phase study was conducted to evaluate the pharmacokinetic interaction between **tasipimidine** and clomipramine in six healthy laboratory dogs.
  - Phase 1 (Single Dose): **Tasipimidine** (30 µg/kg) and clomipramine (~1 mg/kg) were administered once, both as single agents and in combination.
  - Phase 2 (Repeated Dose): A twice-daily repeated dosing regimen was employed with the same doses for 4 days.
  - Phase 3 (Reduced **Tasipimidine** Dose): The repeated dosing schedule was continued for 4 days with a lowered **tasipimidine** dose of 20 µg/kg and the same clomipramine dose.
- Washout Period: A washout period of 7–10 days was implemented between each phase of the study.

- **Sample Collection and Analysis:** Blood samples were collected to determine the plasma concentrations of both **tasipimidine** and clomipramine. The analytical methods and pharmacokinetic analysis were consistent with standard practices.

## Visualizations

### Signaling Pathway of Tasipimidine

**Tasipimidine** acts as a potent and selective alpha-2A adrenoceptor agonist. Its mechanism of action involves the inhibition of noradrenaline release from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal. This leads to a decrease in central noradrenergic neurotransmission, resulting in anxiolytic, sedative, and analgesic effects.

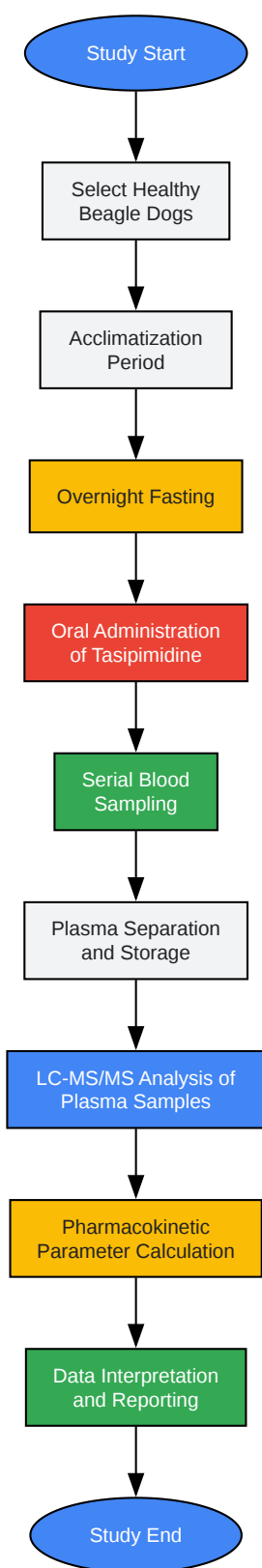


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#### Tasipimidine's Alpha-2A Adrenoceptor Agonist Pathway

### Experimental Workflow for a Canine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered drug in dogs, based on the methodologies described in the provided literature.



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### Canine Oral Pharmacokinetic Study Workflow

## Distribution, Metabolism, and Excretion

- **Distribution:** **Tasipimidine** is a highly distributed compound with a volume of distribution of 3 L/kg in dogs. It effectively penetrates the brain tissue, with drug concentrations being higher in the brain than in plasma after repeated administration. The in vitro binding of **tasipimidine** to dog plasma proteins is low, at approximately 17%.
- **Metabolism:** The metabolism of **tasipimidine** in dogs primarily occurs through demethylation and dehydrogenation. The most abundant circulating metabolites are the demethylation and dehydrogenation products. These metabolites are significantly less potent than the parent drug.
- **Excretion:** **Tasipimidine** is a high-clearance compound and is rapidly eliminated from the circulation in dogs, with a total clearance of 21 ml/min/kg after a 10 µg/kg intravenous bolus dose. Approximately 25% of the administered **tasipimidine** is excreted unchanged in the urine.

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## References

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